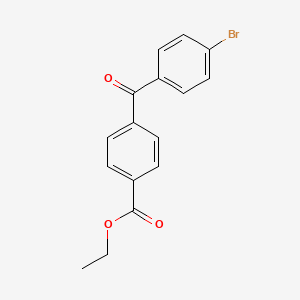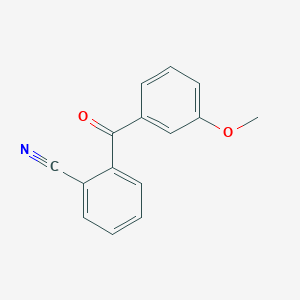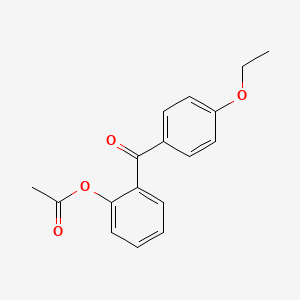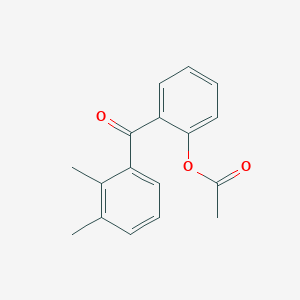
十二烷基琥珀酸酐
描述
Dodecylsuccinic anhydride (DSA) belongs to the class of long-chained aliphatic anhydrides . It is used as catalysts and organic acid anhydride-based hardeners in the electrical industry . The molecular formula of DSA is C16H28O3 .
Synthesis Analysis
The synthesis process of DSA involves mixing polyisobutylene and maleic anhydride according to a certain molar ratio and placing it in a reactor . A catalyst and an initiator are added into the reactor, and the pH value of the reaction system is adjusted . The temperature of the reaction system is adjusted, and stirring is carried out to perform a reaction for a period of time at high temperature . After the reaction is finished, the product is distilled under a certain pressure, cooled for a period of time, and thus the target product is obtained .Molecular Structure Analysis
DSA has a molecular weight of 268.392 Da . It contains a total of 47 bonds, including 19 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 anhydride .Chemical Reactions Analysis
The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl, followed by the removal of the leaving group . Aldehydes and ketones also contain a carbonyl, but their chemistry is distinctly different because they do not contain a suitable leaving group .Physical And Chemical Properties Analysis
DSA has a melting point of 73 °C . It is soluble in benzene . The density of DSA is 0.974±0.06 g/cm3 .科学研究应用
Hydrogel Synthesis for Drug Delivery
Dodecylsuccinic anhydride is used as a cross-linking agent to synthesize hydrogels that are beneficial for drug delivery systems. These hydrogels can be modified to enhance their hydrophobicity, allowing them to encapsulate and retain hydrophobic drugs effectively .
Medical Device Coating
It serves as a coating agent for medical devices. The anhydride’s properties help in creating coatings that can potentially improve the biocompatibility and functionality of medical devices .
Epoxy Resin Curing
As a hardener, Dodecylsuccinic anhydride is utilized in curing epoxy resins, which are widely used in various industrial applications due to their strong adhesive properties and chemical resistance .
Elastomer Cross-Linking
The anhydride acts as a cross-linking agent for elastomer blends based on epoxidized natural rubber, enhancing their properties for potential use in various applications such as automotive and industrial components .
Biopolymer Modification
Dodecylsuccinic anhydride is used to modify proteins and polysaccharides, creating DDSA-biopolymers with improved properties for various applications, including food industry and biomedicine .
Electrical Industry Applications
It finds usage in the electrical industry as a catalyst and organic acid anhydride-based hardener, contributing to the production of components with specific electrical properties .
作用机制
Target of Action
Dodecylsuccinic anhydride (DDSA) is a long-chained aliphatic anhydride . It primarily targets biopolymers such as chitosan . The role of these targets is to serve as a matrix for DDSA to interact with and modify.
Mode of Action
DDSA interacts with its targets through esterification, amidation, and ring-opening reactions . This interaction results in the modification of the biopolymer, enhancing its properties. For instance, when DDSA interacts with chitosan, it enhances the hydrophobicity of chitosan .
Biochemical Pathways
The biochemical pathways affected by DDSA primarily involve the modification of biopolymers . The esterification, amidation, and ring-opening reactions induced by DDSA lead to the formation of modified biopolymers . These modified biopolymers can then interact differently with their environment, leading to various downstream effects such as improved encapsulation and retention of hydrophobic drugs .
Result of Action
The primary result of DDSA’s action is the modification of biopolymers . This modification can enhance the properties of the biopolymers, such as increasing the hydrophobicity of chitosan . This allows the modified chitosan to better encapsulate and retain hydrophobic drugs , thereby improving the efficacy of drug delivery systems.
Action Environment
The action of DDSA can be influenced by various environmental factors. For instance, the pH and particle concentration of the aqueous solution can affect the stability of DDSA . Furthermore, the presence of salt in the DDSA emulsification process can restrain the hydrolytic action of DDSA, sustaining its sizing performance .
安全和危害
DSA may cause an allergic skin reaction and serious eye irritation . It may also cause long-lasting harmful effects to aquatic life . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling DSA .
Relevant Papers One relevant paper discusses the cure efficiency of Dodecylsuccinic anhydride as a cross-linking agent for elastomer blends based on epoxidized natural rubber .
属性
IUPAC Name |
3-dodecyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h14H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXXOCZAXKLLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862987 | |
| Record name | 3-Dodecyldihydro-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
| Record name | Dodecylsuccinic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9227 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dodecylsuccinic anhydride | |
CAS RN |
2561-85-5 | |
| Record name | Dodecylsuccinic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2561-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecylsuccinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002561855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecylsuccinic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Furandione, 3-dodecyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Dodecyldihydro-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-dodecyldihydrofuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYLSUCCINIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2MH46PZB5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dodecylsuccinic anhydride interact with its targets, and what are the downstream effects?
A1: Dodecylsuccinic anhydride primarily interacts with its targets through acylation reactions. It reacts with nucleophilic groups like primary amines, often found in proteins, polymers, and other biomolecules. [, , ] This modification can alter the target's properties, including:
- Hydrophobicity/hydrophilicity: The long alkyl chain of DSA increases the hydrophobicity of the modified molecule. [, , ]
- Charge: Modification with DSA can neutralize the charge of amine-containing groups, impacting the molecule's overall charge. [, ]
- Solubility: Depending on the target and the degree of modification, DSA can increase or decrease solubility in different solvents. [, , ]
Q2: What is known about the structural characterization of dodecylsuccinic anhydride?
A2: Dodecylsuccinic anhydride is a cyclic anhydride with a twelve-carbon alkyl chain. While specific spectroscopic data is not provided in the cited papers, its structural characterization can be inferred from its chemical structure and reported applications:
Q3: What materials is dodecylsuccinic anhydride compatible with, and how stable is it under various conditions?
A3: Dodecylsuccinic anhydride demonstrates compatibility with a range of materials, including:
- Polymers: DSA is used to modify epoxy resins, poly(l-lysine), and dextran. [, , ]
- Inorganic materials: It modifies montmorillonite clay, enhancing its compatibility with organic polymers. [, ]
- Biomolecules: DSA modifies antibodies without affecting their antigen-binding activity. []
Q4: Can dodecylsuccinic anhydride be used to improve drug delivery and targeting?
A4: Yes, research suggests that DSA holds potential in enhancing drug delivery and targeting. For instance, DSA modification of dextran, a biocompatible polysaccharide, led to the creation of nanomicelles for gadolinium delivery. [] These nanomicelles exhibited improved tumor imaging capabilities and relatively rapid clearance compared to existing contrast agents.
Q5: Are there any known toxicological concerns or safety issues associated with dodecylsuccinic anhydride?
A5: While the provided research papers don't offer specific toxicological data on DSA, it's crucial to handle any chemical with caution. As an anhydride, DSA can irritate the skin, eyes, and respiratory tract. Appropriate personal protective equipment should always be used when handling this compound.
Q6: What are the future directions and potential applications of dodecylsuccinic anhydride in research?
A6: Dodecylsuccinic anhydride's diverse properties open doors to numerous research avenues. Some promising areas include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















